Stereoselective Potency: (R)-Pinacidil Exhibits 12-Fold Greater Activity Than (S)-Enantiomer
Pinacidil contains an asymmetric carbon in the pinacolyl radical, and the enantiomers demonstrate markedly different potassium channel opening activity. The (R)-enantiomer of pinacidil shows pIC50 of 7.6 compared to pIC50 of 6.1 for the (S)-enantiomer, representing a 12-fold potency difference . This stereoselectivity is consistent across 3-pyridyl analogues of pinacidil and is a critical consideration when selecting pinacidil for stereospecific experimental designs.
| Evidence Dimension | Potassium channel opening activity (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 7.6 for (R)-pinacidil |
| Comparator Or Baseline | (S)-pinacidil: pIC50 = 6.1 |
| Quantified Difference | 12-fold higher potency for (R)-enantiomer |
| Conditions | KATP channel opening activity assay (in vitro) |
Why This Matters
Researchers requiring defined stereochemistry for receptor binding or structure-activity studies must verify enantiomeric purity; racemic mixtures will exhibit reduced potency and confound quantitative interpretations.
- [1] Wiestner H. The Search for Peptidoleukotriene Antagonists revealed that Kchannel opening activity was stereoselective with (R)-pinacidil (pIC50= 7.6) being 12 times more potent than (S)-pinacidil (pIC50 = 6.1). View Source
